2,5-DIMETHOXY-DL-PHENYLALANINE

Description

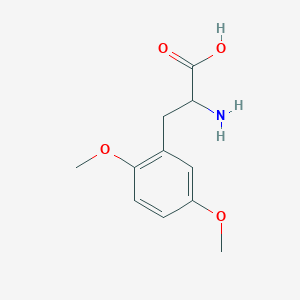

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2,5-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-8-3-4-10(16-2)7(5-8)6-9(12)11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKBYDXAFHYVJPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2,5 Dimethoxy Dl Phenylalanine

Chemical Synthesis Approaches for 2,5-DIMETHOXY-DL-PHENYLALANINE

The synthesis of this compound can be achieved through both stereoselective and racemic routes, each offering distinct advantages depending on the desired outcome.

Stereoselective Synthesis of Enantiomeric Forms (D- and L-2,5-Dimethoxyphenylalanine)

The asymmetric synthesis of the D- and L-enantiomers of 2,5-dimethoxyphenylalanine often employs chiral auxiliaries or enzymatic methods to achieve high optical purity. One common strategy involves the use of chiral auxiliaries like the Schöllkopf reagent, (2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. This method involves the alkylation of the chiral auxiliary with a suitable benzyl (B1604629) bromide, followed by hydrolysis to yield the desired amino acid ester, which can then be protected and hydrolyzed to the final D- or L-amino acid. beilstein-journals.org

Enzymatic resolution is another powerful technique. For instance, racemic N-acetyl-2,5-dimethoxyphenylalanine can be selectively hydrolyzed by a protease from Bacillus sp. to yield the (S)-N-acetyl acid and the corresponding (R)-N-acetyl ester, both with high enantiomeric excess. beilstein-journals.org Additionally, opine dehydrogenase (ODH) from Arthrobacter sp. has been utilized for the synthesis of secondary amine dicarboxylic acids from (S)-amino acids and α-keto acids, demonstrating the potential of enzymatic methods in creating stereochemically defined derivatives. pu-toyama.ac.jp

A one-pot synthesis of N-[1-(R)-(carboxyl)ethyl]-(S)-phenylalanine has been demonstrated using opine dehydrogenase, phenylalanine dehydrogenase, and formate (B1220265) dehydrogenase for NADH regeneration, highlighting the efficiency of multi-enzyme systems. pu-toyama.ac.jp

Racemic Synthesis Pathways for DL-2,5-Dimethoxyphenylalanine

Racemic this compound is commonly synthesized via the Erlenmeyer azlactone synthesis. cdnsciencepub.comut.ac.ir This method typically involves the condensation of 2,5-dimethoxybenzaldehyde (B135726) with N-acetylglycine in the presence of sodium acetate (B1210297) and acetic anhydride (B1165640) to form an azlactone intermediate. cdnsciencepub.com Subsequent reduction and hydrolysis of the azlactone yield the racemic amino acid. cdnsciencepub.comut.ac.ir

One specific pathway begins with the reaction of 2,5-dimethoxybenzaldehyde with acetylglycine to produce an azlactone. This intermediate is then converted to α-acetamido-2,5-dimethoxycinnamic acid. Catalytic hydrogenation of this cinnamic acid derivative, followed by hydrolysis, affords DL-3-(2,5-dimethoxyphenyl)alanine. cdnsciencepub.com Another approach involves the reduction of azlactone derivatives using magnesium in methanol (B129727) to produce racemic phenylalanine methyl esters, which can then be hydrolyzed to the corresponding amino acids. ut.ac.ir

Synthesis of Analogues and Structurally Related Derivatives of this compound

The modification of the this compound scaffold allows for the exploration of structure-activity relationships and the development of novel compounds with tailored properties.

Modifications of the Phenyl Ring and Methoxy (B1213986) Substituents

Modifications to the phenyl ring of phenylalanine analogues often involve the introduction of various substituents to alter the electronic and steric properties of the molecule. For example, syntheses of 3-(2,5-dimethoxy-4-methylphenyl)alanine and 3-(4-bromo-2,5-dimethoxyphenyl)alanine have been described, starting from the corresponding substituted benzaldehydes. cdnsciencepub.com The introduction of fluorine atoms into the phenyl ring is another common modification, with methods developed for the synthesis of 2,5-difluorophenylalanine derivatives. beilstein-journals.org

The complete saturation of the phenyl ring to a cyclohexane (B81311) ring has been explored in other contexts, such as with the drug warfarin, to investigate the importance of π-interactions for biological activity. nih.gov This type of modification could theoretically be applied to 2,5-dimethoxyphenylalanine to create saturated analogues.

Side-Chain Derivatization Strategies for Phenylalanine

The side-chain of phenylalanine offers numerous possibilities for derivatization. One common approach is the Arndt-Eistert reaction, which allows for the extension of the amino acid side chain by one carbon, converting an α-amino acid into a β-amino acid. nih.gov This involves converting the α-amino acid to an acid chloride, reacting it with diazomethane (B1218177) to form a diazoketone, and then performing a Wolff rearrangement. nih.gov

Another strategy involves the stereoselective aminohydroxylation of allylic carbamates, which can be used to introduce hydroxyl and amino groups with specific stereochemistry. beilstein-journals.org This method could be adapted to create more complex side-chain derivatives of phenylalanine.

Dimerized Phenylalanine Derivatives in Chemical Synthesis

Dimerization of phenylalanine derivatives has emerged as a strategy to create molecules with enhanced biological activity. nih.gov One approach involves using linkers like 2-piperazineone or 2,5-piperazinedione (B512043) to connect two phenylalanine units. nih.gov The synthesis can involve the acylation of a phenylalanine derivative with bromoacetic acid, followed by nucleophilic substitution with the linker molecule. nih.gov Another biomimetic approach to synthesizing 2,5-disubstituted pyrazines involves the dimerization of amino acid-derived α-amino aldehydes. rsc.org

Table 1: Synthetic Methods for 2,5-Dimethoxyphenylalanine and its Derivatives

| Synthetic Target | Key Reagents and Method | Reference |

|---|---|---|

| D- and L-2,5-Dimethoxyphenylalanine | Enzymatic resolution of N-acetyl-DL-2,5-dimethoxyphenylalanine using protease. | beilstein-journals.org |

| DL-2,5-Dimethoxyphenylalanine | Erlenmeyer azlactone synthesis from 2,5-dimethoxybenzaldehyde and N-acetylglycine, followed by reduction and hydrolysis. | cdnsciencepub.comut.ac.ir |

| 3-(2,5-dimethoxy-4-methylphenyl)alanine | Erlenmeyer azlactone synthesis starting from 2,5-dimethoxy-4-methylbenzaldehyde. | cdnsciencepub.com |

| 3-(4-bromo-2,5-dimethoxyphenyl)alanine | Bromination of N-acetyl-3-(2,5-dimethoxyphenyl)alanine. | cdnsciencepub.com |

| Dimerized Phenylalanine Derivatives | Coupling of phenylalanine units using a 2,5-piperazinedione linker. | nih.gov |

Precursor Chemical Transformations in Dimethoxyphenylalanine Synthesis (e.g., from dimethoxybenzaldehydes)

The synthesis of this compound relies heavily on the availability and chemical transformation of key precursors, most notably 2,5-dimethoxybenzaldehyde. The journey from simple aromatic compounds to the final amino acid involves several established organic reactions. The primary strategies involve the initial synthesis of the substituted benzaldehyde (B42025) followed by its conversion into the alanine (B10760859) structure.

A common and direct precursor for the target amino acid is 2,5-dimethoxybenzaldehyde. cdnsciencepub.com The synthesis of this aldehyde can be approached through various routes, depending on the starting material. One method involves the Vilsmeier-Haack reaction, where 1,4-dimethoxybenzene (B90301) is formylated using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group onto the benzene (B151609) ring. bloomtechz.com An alternative pathway begins with 2,5-dimethoxytoluene, which can be directly oxidized to 2,5-dimethoxybenzaldehyde using strong oxidizing agents like chromium trioxide or potassium permanganate. bloomtechz.com

A more elaborate synthesis of 2,5-dimethoxybenzaldehyde starts from anethole (B165797). chemicalbook.com This multi-step process includes:

Oxidative cleavage of anethole to produce anisaldehyde.

A Baeyer-Villiger oxidation of anisaldehyde, which, after hydrolysis, yields 4-methoxyphenol (B1676288).

Formylation of 4-methoxyphenol via the Reimer-Tiemann reaction to give 2-hydroxy-5-methoxybenzaldehyde.

Finally, methylation of the hydroxyl group with dimethyl sulfate (B86663) to yield the desired 2,5-dimethoxybenzaldehyde. chemicalbook.com

Once 2,5-dimethoxybenzaldehyde is obtained, a classical approach for its conversion to the corresponding phenylalanine derivative is the Erlenmeyer-Plöchl reaction. cdnsciencepub.com In this method, the aldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and sodium acetate. This reaction forms an unsaturated azlactone, specifically 4-(2,5-dimethoxybenzylidene)-2-methyloxazol-5(4H)-one. cdnsciencepub.com

This azlactone intermediate is the pivotal structure that is subsequently converted to the final amino acid. The process typically involves two key steps:

Reduction: The double bond in the azlactone ring is reduced. A common method is catalytic hydrogenation using a palladium-charcoal catalyst, which yields the saturated acetamido acid precursor, N-acetyl-2,5-dimethoxy-DL-phenylalanine. cdnsciencepub.com

Hydrolysis: The resulting N-acetyl derivative is then hydrolyzed under acidic or basic conditions to remove the acetyl group, affording the final product, this compound. cdnsciencepub.com

The following table summarizes the key precursor transformations involved in a representative synthesis of this compound.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 2,5-Dimethoxybenzaldehyde | N-acetylglycine, Acetic anhydride, Sodium acetate | 4-(2,5-Dimethoxybenzylidene)-2-methyloxazol-5(4H)-one (Azlactone) | Erlenmeyer-Plöchl reaction |

| 2 | Azlactone Intermediate | H₂, 10% Palladium-charcoal | α-Acetamido-2,5-dimethoxycinnamic acid | Reduction |

| 3 | α-Acetamido-2,5-dimethoxycinnamic acid | Acid or Base (e.g., HCl) | This compound | Hydrolysis |

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

Mass Spectrometry Applications for Structural Elucidation of 2,5-DIMETHOXY-DL-PHENYLALANINE and Its Analogs

Mass spectrometry (MS) is a cornerstone technique for the structural elucidation of this compound and related substituted phenylalanines. When subjected to ionization in a mass spectrometer, the molecule generates a molecular ion (M+•) whose mass-to-charge ratio (m/z) confirms the molecular weight. Subsequent fragmentation of this ion provides a unique fingerprint that helps to piece together the molecule's structure. libretexts.org

For phenylalanine and its derivatives, common fragmentation pathways involve the loss of specific neutral fragments. nih.gov The principal fragment ions typically observed for amino acids include those resulting from the loss of water and carbon monoxide, represented as [M+H-H₂O-CO]⁺, and the loss of ammonia (B1221849), [M+H-NH₃]⁺. nih.gov In the case of 2,5-dimethoxyphenylalanine, the fragmentation pattern is also influenced by the substituted aromatic ring. The presence of the dimethoxy-substituted benzyl (B1604629) group is a key feature. A major fragmentation pathway for phenylalanines is the cleavage of the bond between the α- and β-carbon atoms, leading to the formation of a stable tropylium-like ion or a substituted benzyl cation. For 2,5-dimethoxyphenylalanine, this would result in a prominent ion at m/z corresponding to the 2,5-dimethoxybenzyl moiety.

Research on analogs such as 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines, which share the core 2,5-dimethoxyphenyl group, further informs the expected fragmentation. nih.govnih.govresearchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful confirmatory methods used for both qualitative and quantitative analysis of these compounds. nih.gov In GC-MS analysis, derivatization is often required to increase the volatility of the amino acid. nih.govsigmaaldrich.com

Table 1: Common Fragment Ions in the Mass Spectra of Phenylalanine Derivatives

| Fragment Description | Typical Fragmentation Pathway | Significance |

| [M+H]⁺ | Protonated molecular ion | Confirms molecular weight |

| [M+H-H₂O]⁺ | Loss of a water molecule | Indicates presence of a carboxylic acid group |

| [M+H-CO₂H₂]⁺ or [M+H-H₂O-CO]⁺ | Decarboxylation and loss of water | Characteristic of amino acids nih.gov |

| [M+H-NH₃]⁺ | Loss of ammonia | Indicates presence of a primary amine group nih.gov |

| Substituted Benzyl Cation | Cleavage of the Cα-Cβ bond | Confirms the structure of the substituted side chain |

Nuclear Magnetic Resonance Spectroscopy for Stereochemical and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. numberanalytics.com Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively. rsc.org

In the ¹H NMR spectrum, characteristic signals would confirm the presence of all constituent protons. The aromatic protons on the phenyl ring would appear as a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The specific splitting pattern of these protons is crucial for confirming the 1,2,5-substitution pattern. The protons of the two methoxy (B1213986) groups (-OCH₃) would each produce a sharp singlet, likely at slightly different chemical shifts (around δ 3.7-3.9 ppm), confirming their distinct positions on the ring. The protons of the alanine (B10760859) side chain (α-H and β-CH₂) would appear in the aliphatic region, with their coupling patterns (J-coupling) confirming their connectivity. organicchemistrydata.org

¹³C NMR spectroscopy complements this by showing distinct signals for each unique carbon atom. ox.ac.uk The spectrum would display signals for the two carbons of the carboxylic acid and the α-amino group, the carbons of the methylene (B1212753) group, and the six carbons of the aromatic ring, as well as the two carbons of the methoxy groups. The chemical shifts of the aromatic carbons are particularly useful for verifying the substitution pattern. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (3H) | ~ 6.7 - 7.2 | m (multiplet) | Pattern confirms 1,2,5 substitution |

| Methoxy (3H) | ~ 3.8 | s (singlet) | Signal for -OCH₃ at C2 |

| Methoxy (3H) | ~ 3.75 | s (singlet) | Signal for -OCH₃ at C5 |

| α-H (1H) | ~ 3.5 - 4.0 | dd (doublet of doublets) | Coupled to β-CH₂ protons |

| β-CH₂ (2H) | ~ 2.8 - 3.2 | m (multiplet) | Diastereotopic protons, complex splitting |

| NH₂ (2H) | Variable | br s (broad singlet) | Chemical shift is concentration/solvent dependent |

| COOH (1H) | Variable | br s (broad singlet) | Chemical shift is concentration/solvent dependent |

Infrared Spectroscopy in the Characterization of Substituted Phenylalanines

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule like this compound. researchgate.net The IR spectrum reveals absorption bands corresponding to the vibrational frequencies of specific chemical bonds. spectroscopyonline.com

For this compound, the spectrum would exhibit characteristic absorptions for the amino acid moiety. A broad band in the range of 2500-3300 cm⁻¹ is typical for the O-H stretch of the carboxylic acid group, often overlapping with the N-H stretching vibrations of the ammonium (B1175870) group in its zwitterionic form. researchgate.net The C=O stretch of the carboxylic acid group would appear as a strong band around 1700-1750 cm⁻¹. cdnsciencepub.com The N-H bending vibration of the primary amine (or ammonium) group would be visible around 1500-1640 cm⁻¹. researchgate.netresearchgate.net

The presence of the substituted aromatic ring is confirmed by several bands. The C-H stretching vibrations of the aromatic ring appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations cause a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the aryl ether (methoxy groups) would produce strong, characteristic bands typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. mdpi.com The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of out-of-plane C-H bending bands in the 700-900 cm⁻¹ region. researchgate.net

Table 3: Key Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1750 (strong) |

| Amine/Ammonium | N-H Stretch | 3200-3500 (superimposed on O-H) |

| Amine/Ammonium | N-H Bend | 1500-1640 (medium) |

| Aromatic Ring | C=C Stretch | 1450-1600 (multiple sharp bands) |

| Aryl Ether | C-O-C Asymmetric Stretch | 1200-1250 (strong) |

| Aryl Ether | C-O-C Symmetric Stretch | 1000-1050 (strong) |

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., Liquid Chromatography, Gas Chromatography)

Chromatographic methods are fundamental for both the isolation and purity assessment of this compound in a research setting. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used techniques. sigmaaldrich.comcarlroth.com

HPLC is particularly well-suited for analyzing amino acids due to their polarity and non-volatile nature. chromatographyonline.com Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase, is a standard method for determining the purity of the compound. Impurities can be detected as separate peaks in the chromatogram, and their levels can be quantified. chromatographyonline.com The use of a Diode-Array Detector (DAD) allows for the simultaneous acquisition of UV spectra, which helps in peak identification and purity assessment. chromatographyonline.comnih.gov For isolation purposes, preparative HPLC can be used to separate the compound of interest from reaction byproducts or other impurities.

GC analysis of amino acids typically requires a derivatization step to convert the polar functional groups (-COOH and -NH₂) into more volatile and thermally stable derivatives, such as silyl (B83357) or ester derivatives. nih.govsigmaaldrich.comjamstec.go.jp N-tert-butyldimethylsilyl (TBDMS) derivatives, for example, are stable and produce characteristic fragments in GC-MS analysis, allowing for both separation and identification. sigmaaldrich.com Following derivatization, the sample is analyzed on a GC column, where components are separated based on their boiling points and interaction with the stationary phase. The separated components are then detected, often by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides high sensitivity and structural information. nih.govactapol.net

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound is a racemic mixture, containing equal amounts of the D- and L-enantiomers, chiral chromatography is essential for determining its enantiomeric purity or for separating the two enantiomers. d-nb.infokoreascience.kr The direct separation of enantiomers is most commonly achieved using a chiral stationary phase (CSP) in HPLC. eijppr.comcsfarmacie.cz

CSPs are designed to interact differently with each enantiomer, leading to the formation of transient diastereomeric complexes with different stabilities. eijppr.com This differential interaction results in different retention times for the D- and L-enantiomers, allowing them to be separated and quantified. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amino acid derivatives. nih.govchromatographyonline.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the selectivity and resolution of the separation. csfarmacie.czchromatographyonline.com

The enantiomeric purity, often expressed as enantiomeric excess (ee), can be calculated from the peak areas of the two enantiomers in the chromatogram. This analysis is critical in many fields, as the biological activity of the two enantiomers of a compound can differ significantly. eijppr.com

Table 4: Common Chiral Stationary Phases for Amino Acid Enantiomer Separation

| CSP Type | Principle of Separation | Typical Applications |

| Polysaccharide-based (e.g., cellulose, amylose) | Hydrogen bonding, π-π interactions, steric hindrance within a helical polymer structure. chromatographyonline.com | Broad applicability for many chiral compounds, including amino acids. nih.gov |

| Pirkle-type (brush-type) | π-π interactions, hydrogen bonding, dipole-dipole interactions with a small chiral molecule bonded to silica. eijppr.com | Aromatic compounds, amides, esters. |

| Macrocyclic Antibiotics (e.g., vancomycin) | Multiple interactions (ionic, hydrogen bonding, inclusion) within a complex macrocyclic structure. csfarmacie.cz | Polar compounds, including amino acids. csfarmacie.cz |

| Ligand Exchange | Formation of diastereomeric metal complexes with a chiral ligand on the stationary phase. eijppr.com | Amino acids, hydroxy acids. |

Compound Names

Stereochemical Considerations and Enantiomeric Studies of 2,5 Dimethoxy Dl Phenylalanine

Analysis of Stereoisomers (D, L, and DL forms)

Phenylalanine, and by extension its derivatives like 2,5-dimethoxyphenylalanine, exists in different stereoisomeric forms due to the presence of a chiral center at the alpha-carbon. These forms are the L-enantiomer, the D-enantiomer, and the racemic mixture, DL-phenylalanine. nih.govwikipedia.orglegerepharm.com

L-phenylalanine: This is the naturally occurring and biochemically active form used in protein synthesis. wikipedia.org

D-phenylalanine: This enantiomer is not typically involved in protein biosynthesis but has been found in small amounts in aged and processed proteins. wikipedia.org It can be produced through conventional organic synthesis. wikipedia.org

DL-phenylalanine: This is a racemic mixture containing equal amounts of the D- and L-enantiomers. legerepharm.com

The different stereoisomers can be distinguished and quantified using techniques like high-performance liquid chromatography (HPLC) with a chiral stationary phase. tandfonline.com The distinct three-dimensional structures of the D and L enantiomers lead to different interactions with other chiral molecules, which is a key principle in their separation and their differing biological effects.

Table 1: Properties of Phenylalanine Stereoisomers

| Property | L-Phenylalanine | D-Phenylalanine | DL-Phenylalanine |

| Natural Occurrence | Essential amino acid found in proteins nih.govwikipedia.org | Found in small amounts in some processed proteins wikipedia.org | Synthetic mixture legerepharm.com |

| Biochemical Role | Precursor for proteins and neurotransmitters wikipedia.org | Pharmacological activity at niacin receptor 2 wikipedia.org | Marketed as a nutritional supplement wikipedia.org |

| Synthesis | Biosynthesized in organisms | Produced by organic synthesis wikipedia.org | Mixture of D and L forms legerepharm.com |

This table summarizes the general properties of phenylalanine stereoisomers, which are foundational to understanding derivatives like 2,5-dimethoxyphenylalanine.

Enantiomeric Interconversion and Stability Studies of Phenylalanine Derivatives

The stability of enantiomers and the potential for their interconversion are critical factors in the development and application of chiral molecules. Generally, the enantiomers of amino acids are stable under physiological conditions. However, processes like racemization, the conversion of one enantiomer into an equal mixture of both, can occur under certain chemical conditions, such as in the presence of strong acids or bases, or at high temperatures.

Studies on phenylalanine derivatives have explored their stability and potential for interconversion. For instance, research has shown that during manufacturing and storage of certain products, amino acids can undergo enantiomeric isomerization, converting L-forms to D-forms. researchgate.net The stability of phenylalanine derivatives is also a consideration in synthetic chemistry, with studies noting the stability of certain compounds against strong reaction conditions. mdpi.com

Impact of Stereochemistry on Molecular Interactions in Preclinical Models and In Vitro Systems

The specific three-dimensional arrangement of atoms in a chiral molecule dictates how it interacts with other chiral molecules, such as enzymes and receptors in biological systems. This principle is fundamental to pharmacology and biochemistry.

Enzyme Interactions: Enzymes, being chiral themselves, often exhibit high stereoselectivity, meaning they will preferentially bind to and act upon one enantiomer over the other. For example, phenylalanine ammonia-lyase (PAL) stereoselectively converts L-phenylalanine to trans-cinnamic acid, a property exploited for the chiral resolution of DL-phenylalanine to produce D-phenylalanine. plos.org

Receptor Binding: The differential binding of enantiomers to receptors can lead to different physiological responses. For instance, L-phenylalanine acts as an antagonist at α2δ Ca2+ calcium channels. wikipedia.org Docking studies of diN-substituted glycyl-phenylalanine derivatives have shown that both R and S enantiomers can interact with the AChE binding site, with the phenylalanine group positioning at the peripheral site of the enzyme's pocket. mdpi.com

Chiral Discrimination: In vitro studies have demonstrated the ability to discriminate between enantiomers using chiral molecules. For example, a perylene (B46583) bisimide derivative substituted with D-phenylalanine was shown to selectively interact with the D-enantiomer of phenylalanine in solution, a phenomenon observed through changes in UV-visible spectroscopy. frontiersin.org

These examples underscore the critical role of stereochemistry in the molecular interactions of phenylalanine derivatives in various experimental settings. The specific stereoisomer of 2,5-dimethoxyphenylalanine would be expected to exhibit distinct interactions with biological targets.

Asymmetric Synthesis and Enzymatic Approaches for Chiral Resolution

Given the distinct biological properties of enantiomers, methods to produce single, pure enantiomers are of great importance in chemistry and pharmacology. Two primary strategies are employed: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to create a single enantiomer directly.

Catalytic Methods: Research has focused on developing catalysts for the asymmetric synthesis of phenylalanine derivatives. Rhodium-catalyzed conjugate addition and enantioselective protonation have been used to prepare chiral functionalized phenylalanines. acs.org Another method involves the asymmetric α-alkylation of a glycine (B1666218) Schiff base using chiral phase-transfer catalysts derived from Cinchona alkaloids to produce both (R)- and (S)-enantiomers of unnatural α-amino acid derivatives with high yields and enantioselectivity. nih.govnih.gov The Schöllkopf method, involving the diastereoselective alkylation of a bislactim ether auxiliary, is a classic approach for the asymmetric synthesis of non-proteinogenic α-amino acids. tandfonline.com

Chiral Resolution: This strategy involves separating a racemic mixture into its constituent enantiomers.

Enzymatic Resolution: Enzymes are powerful tools for chiral resolution due to their high stereoselectivity. Phenylalanine ammonia-lyase (PAL) is used to resolve DL-phenylalanine by selectively deaminating the L-enantiomer, leaving the D-enantiomer. plos.org Immobilized PAL in a packed-bed reactor has been shown to be an efficient method for producing highly pure D-phenylalanine. plos.orgmdpi.com Multi-enzymatic cascade processes have also been developed for the synthesis of both D- and L-phenylalanine derivatives. nih.govresearchgate.net

Chemical Resolution: This can be achieved by using a chiral resolving agent to form diastereomeric salts with the racemic mixture. These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like crystallization. Optically pure aromatic acetic acid derivatives have been used as resolving agents for D,L-phenylalanine esters. google.com

Table 2: Methods for Obtaining Enantiomerically Pure Phenylalanine Derivatives

| Method | Description | Example |

| Asymmetric Synthesis | Directly synthesizes a single enantiomer. | Rhodium-catalyzed conjugate addition acs.org, Asymmetric phase-transfer catalysis nih.govnih.gov, Schöllkopf's method tandfonline.com |

| Enzymatic Resolution | Uses an enzyme to selectively react with one enantiomer in a racemic mixture. | Phenylalanine ammonia-lyase (PAL) to resolve DL-phenylalanine plos.orgmdpi.com |

| Chemical Resolution | Forms diastereomeric salts with a chiral resolving agent for separation. | Use of optically pure aromatic acetic acid derivatives google.com |

This table provides an overview of common strategies for producing single enantiomers of phenylalanine derivatives.

Preclinical and in Vitro Biological System Investigations of 2,5 Dimethoxy Dl Phenylalanine

Biochemical Pathway Involvement and Metabolic Fate of 2,5-DIMETHOXY-DL-PHENYLALANINE Analogs

The in vitro metabolism of dimethoxyphenethylamine analogs, such as those in the 2C series, has been explored using various models, including human hepatocytes. These studies reveal several key enzymatic transformations. For instance, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) in human and other species' hepatocytes shows that oxidative deamination is a primary pathway. This process leads to the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). Further metabolism can occur through the demethylation of these metabolites or by demethylation of the parent compound followed by oxidative deamination. researchgate.net

In studies with 25B-NBF, a structurally related compound, extensive metabolism was observed in human hepatocytes, involving hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation. nih.gov The specific cytochrome P450 (CYP) enzymes involved in these transformations include CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2J2, and CYP3A4. nih.gov For example, the hydroxylation of the fluorobenzyl moiety of 25B-NBF is catalyzed by CYP2C9 and CYP2C19. nih.gov

Monoamine oxidases (MAO), specifically MAO-A and MAO-B, are crucial enzymes in the metabolism of neurotransmitters and are also involved in the metabolism of phenethylamine (B48288) derivatives. mdpi.commdpi.com The inhibitory activity of various phenethylamine derivatives on human MAO-A and MAO-B has been studied by observing the enzymatic transformation of kynuramine (B1673886) to 4-hydroxyquinoline. mdpi.com

Preclinical studies in non-human models, such as rats, have provided valuable insights into the metabolic fate of dimethoxyphenethylamines. For example, the in vivo metabolism of 2,5-dimethoxy-4-propylthiophenethylamine (B1664027) (2C-T-7) in rats identified several major metabolic pathways. These include sulfoxidation, sulfone formation, hydroxylation of the propyl side chain at the β-position, and S-depropylation followed by methylation of the thiol group. tandfonline.comnih.gov The primary metabolites detected in rat urine after oral administration of 2C-T-7 were 2C-T-7-sulfoxide, N-acetyl-2C-T-7-sulfoxide, and other related compounds. nih.govtandfonline.com

Similarly, studies on another analog, 2,5-dimethoxy-4-ethylthio-beta-phenethylamine (2C-T-2), in rats have identified 14 metabolites. The metabolic pathways for 2C-T-2 involve sulfoxidation followed by N-acetylation and either hydroxylation of the S-ethyl side chain or demethylation of a methoxy (B1213986) group. Other pathways include O-demethylation of the parent compound followed by N-acetylation and sulfoxidation, and deamination followed by reduction to an alcohol or oxidation to an acid. nih.gov

Interestingly, interspecies differences in metabolism have been observed. For example, in vitro studies with hepatocytes from six different species, including mice and rats, revealed that a metabolite of 2C-B, 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP), was only identified after incubation with mouse hepatocytes. researchgate.net

The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids, including phenylalanine, across biological membranes like the blood-brain barrier. nih.govacs.orgscienceopen.com In vitro studies using Xenopus laevis oocytes expressing LAT1 have shown that this transporter mediates the uptake of phenylalanine. researchgate.net The affinity of LAT1 for L-phenylalanine is significantly higher than for its D-enantiomer, although the transport rate is similar for both. scienceopen.com

Various phenylalanine derivatives have been shown to interact with LAT1. For instance, L-dopa, alpha-methyldopa, and melphalan (B128) competitively inhibit LAT1-mediated phenylalanine uptake. researchgate.net The presence of a free carboxyl and an amino group, along with a large, neutral side chain, are important structural features for binding to LAT1. scienceopen.comresearchgate.net Aromaticity in the side chain, such as in phenylalanine, also plays a crucial role in the binding and transport via LAT1. scienceopen.com

Studies with radiolabeled 2-iodo-L-phenylalanine have demonstrated its transport by LAT1 in various tumor cell lines in vitro. rug.nl This suggests that substituted phenylalanine analogs can be recognized and transported by this system. The structural requirements for a compound to be a LAT1 substrate include having a free carboxyl and amino group. researchgate.net

Preclinical Metabolic Profiling of Dimethoxyphenethylamines in Non-Human Models[19],

Receptor Ligand Activity and Interaction Studies (in vitro/preclinical)

Dimethoxyphenethylamine derivatives, particularly those with a 2,5-dimethoxy substitution pattern, are known to interact with serotonin (B10506) receptors, with a notable affinity for the 5-HT2A receptor. nih.gov The 2,5-dimethoxy motif is a common feature in several classic phenethylamine psychedelics and is considered important for 5-HT2A receptor activation. researchgate.net

In vitro binding assays have shown that many 2,5-dimethoxyphenethylamines and their amphetamine analogs bind with moderate to high affinity to the 5-HT2A receptor, often showing preference over 5-HT1A and 5-HT2C receptors. nih.gov For example, 4-alkoxy-substituted 2,5-dimethoxyphenethylamines (2C-O derivatives) bind to the 5-HT2A receptor with Ki values ranging from 8 to 1700 nM and act as partial agonists. nih.gov The nature of the substituent at the 4-position can significantly influence binding affinity and functional activity. Bulky lipophilic substituents at the 4-position of the phenyl ring can lead to antagonist behavior at 5-HT2 receptor sites. nih.gov

N-methoxybenzylation of 2,5-dimethoxyphenethylamines (2C compounds) to form NBOMe analogs markedly increases their affinity for 5-HT2A receptors. nih.gov These NBOMe compounds are potent and highly efficacious agonists at 5-HT2A and 5-HT2C receptors, with Ki values in the low nanomolar range. researchgate.net

The table below summarizes the binding affinities (Ki) of some dimethoxyphenethylamine derivatives at human serotonin receptors.

| Compound | h5-HT2A Ki (nM) | h5-HT2C Ki (nM) | h5-HT1A Ki (nM) |

| 2C-O-2 | 8 ± 1 | 18 ± 1 | >10000 |

| 2C-O-4 | 10 ± 1 | 21 ± 2 | >10000 |

| 2C-I | 440 | - | - |

| 25I-NBOMe | 0.47 | 1.6 | 1600 |

Data sourced from multiple studies. nih.govnih.gov

Phenylalanine serves as a precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine (B1679862). wikipedia.orgguidetopharmacology.org L-phenylalanine is converted to L-tyrosine, which is then metabolized to L-DOPA, the direct precursor to dopamine. wikipedia.org Phenylalanine can cross the blood-brain barrier using the same active transport channel as tryptophan. wikipedia.org

Phenethylamine, derived from the decarboxylation of phenylalanine, acts as a central nervous system stimulant. wikipedia.org It can modulate monoamine neurotransmission by binding to the trace amine-associated receptor 1 (TAAR1) and by inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. wikipedia.org Substituted phenethylamines can also interact with monoamine transporters like the norepinephrine transporter (NET) and the dopamine transporter (DAT). mdpi.com

Opioid Receptor Ligand Activity of Phenylalanine-Containing Peptides and Analogs (in vitro/preclinical)

The intrinsic role of the phenylalanine residue in the interaction with opioid receptors is a well-established principle in medicinal chemistry. Phenylalanine is a crucial component of endogenous opioid peptides such as endomorphins and enkephalins, contributing significantly to their affinity and selectivity for opioid receptors. scielo.org.mxmdpi.com Preclinical and in vitro investigations have extensively explored how modifications of phenylalanine within peptide structures influence their activity at opioid receptors.

Endomorphin-2 (EM-2), an endogenous opioid tetrapeptide with the sequence Tyr-Pro-Phe-Phe-NH2, exhibits high affinity and selectivity for the µ-opioid receptor (MOR). scielo.org.mx The phenylalanine residues at positions 3 and 4 are critical for this interaction. Studies on synthetic analogs of endomorphin-2 have demonstrated that alterations to these phenylalanine residues can modulate receptor binding and functional activity. For instance, the synthesis and biological evaluation of cyclic pentapeptides based on the EM-2 structure, where phenylalanine residues were substituted with methylated phenylalanine (MePhe), revealed significant changes in opioid receptor activity. nih.gov Analogs with MePhe at position 4 showed a magnitude of increased affinity for the µ-opioid receptor (MOP receptor) compared to the parent compound. nih.gov In vitro functional assays, such as calcium mobilization assays in Chinese Hamster Ovary (CHO) cells expressing human recombinant opioid receptors, confirmed that these analogs are potent µ/κ (MOP/KOP) receptor agonists and weak δ (DOP) receptor agonists. nih.gov

Furthermore, chimeric peptides that combine structural elements of opioid peptides and other neuropeptides have been designed to explore polypharmacological approaches. A chimeric peptide, designated ESP7 (YPFFGLM-NH2), was synthesized by combining the N-terminal sequence of endomorphin-2 with the C-terminal sequence of Substance P (SP). pnas.org This design was based on the observation that both peptides share two phenylalanine residues. pnas.org In vitro binding assays using rat brain membranes confirmed that ESP7 could interact with both the µ-opioid receptor (MOR) and the Substance P receptor (SPR), with Ki values of 218 nM and 289 nM, respectively. pnas.org

The design of peptides with mixed opioid receptor profiles is an area of active investigation. The dermorphin-derived peptide [Dmt1]DALDA (H-Dmt-d-Arg-Phe-Lys-NH2) is a highly potent MOR agonist with subnanomolar binding affinity. mdpi.com The presence of phenylalanine in this and other opioid peptides underscores its importance for high-affinity interactions with opioid receptors. mdpi.com

Table 1: In Vitro Opioid Receptor Activity of Phenylalanine-Containing Peptides

| Peptide/Analog | Peptide Sequence/Description | Receptor Target(s) | In Vitro Assay | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Endomorphin-2 (EM-2) Analog | Cyclic pentapeptide with MePhe at position 4 | µ-opioid receptor (MOP), κ-opioid receptor (KOP), δ-opioid receptor (DOP) | Receptor Binding Assay, Calcium Mobilization Assay | Increased MOP receptor affinity; potent MOP/KOP agonist, weak DOP agonist. | nih.gov |

| ESP7 | YPFFGLM-NH2 (Chimeric EM-2/Substance P peptide) | µ-opioid receptor (MOR), Substance P receptor (SPR) | Radioligand Binding Assay | Co-activation of MOR and SPR; Ki = 218 nM for MOR, Ki = 289 nM for SPR. | pnas.org |

| [Dmt1]DALDA | H-Dmt-d-Arg-Phe-Lys-NH2 (Dermorphin analog) | µ-opioid receptor (MOR) | Not specified | Subnanomolar MOR binding affinity. | mdpi.com |

Investigation of Other Receptor Interactions (e.g., Adenosine (B11128) Receptors, Sigma-2 Receptors) by Related Phenethylamine Ligands

The phenethylamine scaffold, a core structural component of this compound, is present in a wide array of ligands that interact with various receptor systems beyond the opioid receptors. Notably, phenethylamine derivatives have been extensively studied as ligands for adenosine receptors and sigma receptors.

Adenosine Receptor Interactions: Adenosine receptors (ARs) are a family of G-protein-coupled receptors (GPCRs) comprising four subtypes: A₁, A₂A, A₂B, and A₃. mdpi.comnih.gov The 2-phenethylamine moiety is a key feature in several potent and selective AR ligands. mdpi.comresearchgate.net For example, N⁶-(2-phenylethyl)adenosine and its derivatives are well-known adenosine receptor ligands. mdpi.com The antagonist ZM241385, which contains a phenylethylamine group, adopts a specific orientation in the A₂A receptor binding pocket. nih.gov Preclinical studies have shown that activation of adenosine A₁ receptors by agonists like N⁶-cyclohexyladenosine (CHA) can modulate the effects of phenethylamine hallucinogens, suggesting a functional interaction between these systems in the brain. nih.gov A series of 2,N⁶-disubstituted adenosines bearing a 2-phenethylamino group at the N⁶-position have been synthesized and evaluated for their affinity and selectivity at adenosine receptors. researchgate.net One such derivative, 2-Chloro-N⁶-phenylethylAdo, was identified as a potent A₃AR agonist with a Ki of 0.024 nM. researchgate.net

Sigma Receptor Interactions: Sigma receptors, classified as σ₁ and σ₂, are implicated in various cellular functions and are considered therapeutic targets for several diseases. acs.orgnih.gov A number of phenethylamine-containing compounds have been shown to exhibit affinity for sigma receptors. For instance, compound 6, which includes a phenylethylamine group, demonstrates stereospecific binding to sigma receptors, with the (S)-enantiomer showing high affinity for σ₁R (Ki = 11 nM) and moderate affinity for σ₂R (Ki = 169 nM). acs.org The development of dual/multitargeted ligands that interact with sigma receptors among other targets is an ongoing area of research. acs.org The sigma-2 receptor (S2R), encoded by the TMEM97 gene, is known to interact with various proteins and modulate key cellular pathways. nih.gov While the endogenous ligands for S2R are still being fully elucidated, synthetic ligands, some of which contain phenethylamine-like moieties, are used to probe its function. nih.gov

Table 2: Receptor Interactions of Phenethylamine-Related Ligands

| Ligand/Analog | Ligand Description | Receptor Target(s) | In Vitro Assay | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| N⁶-(2-phenylethyl)adenosine | Adenosine derivative | Adenosine Receptors (ARs) | Not specified | A known AR ligand. | mdpi.com |

| 2-Chloro-N⁶-phenylethylAdo | 2,N⁶-disubstituted adenosine | A₃ Adenosine Receptor (A₃AR) | Radioligand Binding Assay | Potent A₃AR agonist with a Ki of 0.024 nM. | researchgate.net |

| (S)-6 | Phenylethylamine and isoquinoline (B145761) containing compound | σ₁ Receptor, σ₂ Receptor | Radioligand Binding Assay | High affinity for σ₁R (Ki = 11 nM) and moderate affinity for σ₂R (Ki = 169 nM). | acs.org |

Enzyme Modulation (e.g., enkephalinase, monoamine oxidase) by Phenylalanine Stereoisomers (preclinical)

Phenylalanine and its stereoisomers have been investigated for their ability to modulate the activity of key enzymes involved in neurotransmitter metabolism, such as enkephalinases and monoamine oxidases.

Enkephalinase Modulation: Enkephalins are endogenous opioid peptides that are rapidly degraded by enzymes, primarily neprilysin (NEP) and aminopeptidase (B13392206) N (APN), collectively known as enkephalinases. nih.gov Inhibition of these enzymes can prolong the analgesic and other physiological effects of endogenous enkephalins. D-phenylalanine has been studied as a putative inhibitor of enkephalin-degrading enzymes, specifically carboxypeptidase-like enzymes. nih.gov The rationale is that by preventing the breakdown of enkephalins, their concentration at synaptic loci would increase, leading to enhanced opioid receptor activation. nih.gov Dual enkephalinase inhibitors (DENKIs) that block both NEP and APN have been developed and shown to be effective in preclinical models. nih.gov These inhibitors protect endogenous enkephalins from degradation, thereby potentiating their effects. nih.govresearchgate.net

Monoamine Oxidase (MAO) Modulation: Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of monoamine neurotransmitters. nih.gov The substrate and inhibitor selectivity of the two MAO isoforms are determined by differences in their active site residues. nih.gov For example, in MAO-A, a phenylalanine residue (Phe208) is present at a position corresponding to Ile199 in MAO-B. nih.gov This difference, along with others, contributes to the distinct substrate preferences of the two enzymes, with MAO-A preferentially metabolizing serotonin and norepinephrine, and MAO-B favoring phenylethylamine. nih.gov Various synthetic compounds have been developed as MAO inhibitors for therapeutic purposes. nih.gov While direct modulation of MAO by this compound is not extensively detailed, the core phenylalanine structure is relevant to the design of MAO inhibitors.

Table 3: Enzyme Modulation by Phenylalanine and Related Compounds

| Compound/Stereoisomer | Target Enzyme | Preclinical Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| D-Phenylalanine | Enkephalinase (Carboxypeptidase-like) | Primate acute pain model | Investigated as a putative enkephalinase inhibitor. | nih.gov |

| Dual Enkephalinase Inhibitors (DENKIs) | Neprilysin (NEP), Aminopeptidase N (APN) | Preclinical migraine model | Inhibition of enkephalinases protects endogenous enkephalins from degradation. | nih.gov |

| Phenylalanine Residue (in MAO-A) | Monoamine Oxidase A (MAO-A) | Structural and functional studies | Phe208 in MAO-A contributes to substrate and inhibitor selectivity. | nih.gov |

Cellular and Molecular Mechanisms of Action (in vitro/preclinical)

Examination of Intracellular Signaling Pathways in Response to Phenylalanine Derivatives

Phenylalanine and its derivatives can influence a variety of intracellular signaling pathways, which are the cascades of molecular events that translate an extracellular signal into a specific cellular response. scholaris.ca These pathways are crucial for regulating cellular processes like growth, proliferation, and metabolism.

In vitro studies using bovine mammary epithelial cells have shown that phenylalanine can regulate milk protein synthesis through the mTOR (mammalian target of rapamycin) signaling pathway. mdpi.com The mTOR pathway is a central regulator of cell growth and protein synthesis. The study found that phenylalanine could increase the expression of mTOR and S6K1, a downstream effector of mTOR, leading to enhanced protein synthesis. mdpi.com This suggests that phenylalanine can act as a signaling molecule to modulate cellular metabolism.

Furthermore, derivatives of phenylalanine have been implicated in modulating other critical signaling pathways. For instance, oxidized phenylalanine derivatives have been studied in the context of insulin (B600854) signaling. mdpi.com These studies suggest that the incorporation of such derivatives into proteins involved in the insulin signaling cascade could potentially link oxidative stress to conditions like insulin resistance. mdpi.com Synthetic derivatives of natural compounds linked to L-phenylalanine have also been shown to induce apoptosis in cancer cell lines by affecting signaling pathways that regulate cell cycle and cell death, such as those involving caspases and mitochondrial membrane potential. researchgate.net

The activation of G protein-coupled receptors (GPCRs) by signaling molecules, including amino acids, initiates intracellular signaling cascades. scholaris.ca The development of assays like the Tango assay allows for the high-throughput screening of GPCR activation and the elucidation of the transient intracellular interactions, such as those with β-arrestin, that are critical for signal transduction. scholaris.ca

Modulation of Protein Conformation and Interactions by Chemical Probes Derived from Phenylalanine

The ability to site-specifically incorporate unnatural amino acids (UAAs) into proteins has revolutionized the study of protein structure and function. Phenylalanine analogs, modified to contain spectroscopic or photoreactive probes, are powerful tools for investigating protein conformational changes and protein-protein interactions in vitro and in cellular environments.

One approach involves the use of fluorinated phenylalanine derivatives. For example, trifluoromethyl-l-phenylalanine (tfm-Phe) can be genetically incorporated into proteins. nih.gov The ¹⁹F nuclear magnetic resonance (NMR) signal of the trifluoromethyl group is highly sensitive to its local environment, allowing for the detection of subtle protein conformational changes upon substrate binding, inhibitor binding, or enzymatic reaction. nih.gov

Another powerful tool is p-azido-L-phenylalanine (AzF), which contains a photo-crosslinking azido (B1232118) group. aip.orgebi.ac.uk When incorporated into a protein, AzF can be used to map protein-protein interactions by forming a covalent bond with nearby molecules upon UV irradiation. researchgate.net Additionally, the azido group has a unique infrared (IR) stretching vibration that is sensitive to the local chemical environment. aip.org This property allows AzF to be used as an IR probe to monitor conformational changes in proteins, such as those that occur when calmodulin binds to its target proteins. aip.org The genetic incorporation of AzF into proteins in various expression systems, including E. coli and yeast, has expanded its utility as a biophysical probe. researchgate.net

4-cyano-L-phenylalanine (pCNPhe) is another unnatural amino acid used as a vibrational reporter. acs.org The nitrile group of pCNPhe has a distinct vibrational frequency that is sensitive to the local protein environment, making it a useful probe for studying protein structure and dynamics using IR spectroscopy. acs.org

Table 4: Phenylalanine-Derived Chemical Probes and Their Applications

| Phenylalanine Analog | Probe Type | Technique(s) | Application | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Trifluoromethyl-l-phenylalanine (tfm-Phe) | ¹⁹F NMR Probe | Nuclear Magnetic Resonance (NMR) | Monitoring protein conformational changes and interactions. | Detects subtle conformational changes near the active site and at long distances. | nih.gov |

| p-Azido-L-phenylalanine (AzF) | Photo-crosslinker, IR Probe | Photo-crosslinking, Infrared (IR) Spectroscopy | Mapping protein-protein interactions, detecting conformational changes. | Allows for conformation-specific detection of protein binding. | aip.orgebi.ac.ukresearchgate.net |

| 4-Cyano-L-phenylalanine (pCNPhe) | Vibrational Reporter | Infrared (IR) Spectroscopy | Probing local protein environments and dynamics. | Nitrile stretching frequency is sensitive to the local environment. | acs.org |

Applications as Chemical Probes in Biological Research

The unique properties of phenylalanine derivatives have led to their development and use as versatile chemical probes in a wide range of biological research applications. These probes provide high-resolution information about molecular processes within in vitro and cellular systems that is often unattainable through conventional biochemical methods.

The primary application of these probes, as detailed in the previous section, is the study of protein structure, dynamics, and interactions. By genetically encoding phenylalanine analogs with specific spectroscopic or reactive properties at precise locations within a protein, researchers can gain detailed insights into:

Protein Conformational Changes: Fluorinated phenylalanine analogs, such as tfm-Phe, serve as sensitive ¹⁹F NMR probes to report on changes in the local protein environment that occur during ligand binding, catalysis, or protein folding. nih.gov

Protein-Protein Interactions: Photo-crosslinking amino acids like p-azido-L-phenylalanine (AzF) are invaluable for identifying and mapping the interfaces of protein-protein interactions. researchgate.net Upon photoactivation, the azido group forms a covalent bond with interacting partners, allowing for their subsequent identification.

Enzyme Mechanisms: By placing a probe near the active site of an enzyme, it is possible to monitor the conformational dynamics that are essential for catalysis.

Receptor-Ligand Binding: The environmental sensitivity of probes like AzF and pCNPhe can be exploited to study the conformational changes that a receptor undergoes upon binding to its ligand. aip.orgacs.org This has been demonstrated in the study of calmodulin binding to its target domains. aip.org

In-cell and In-vivo Studies: The ability to genetically incorporate these probes allows for the study of proteins in their native cellular environment, and in some cases, in living organisms. nih.gov

The development of a diverse toolkit of phenylalanine-based chemical probes, each with unique properties, continues to expand the frontiers of biological research by enabling the direct observation of molecular events in complex biological systems.

Utility in Affinity Labeling and Receptor Mapping

Affinity labeling, particularly photoaffinity labeling (PAL), is a powerful biochemical technique used to identify and characterize the binding sites of receptors and enzymes. rsc.org This method involves a ligand that, upon photoactivation, forms a covalent bond with its target, allowing for its identification and the mapping of ligand-receptor interactions within a biological system. rsc.org Phenylalanine derivatives are frequently used to create these photoreactive probes.

The core strategy involves incorporating a photoreactive group, such as a benzophenone (B1666685) or phenylazide, into the amino acid's structure. mdpi.com Noncanonical amino acids (ncAAs) like p-benzoyl-L-phenylalanine (pBpa) and p-acetyl-L-phenylalanine (pAcF) have been successfully incorporated into proteins in mammalian cells to label targets like the CCR5 chemokine receptor. nih.gov The benzophenone moiety is particularly useful as it can be activated by UV light to form a covalent bond with nearby molecules, effectively "tagging" the binding site. rsc.org

A key advantage is the ability to synthesize custom amino acids that contain both a photoreactive group and a "clickable" tag, such as a terminal alkyne. rsc.org For instance, the photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) was designed for this dual purpose. rsc.org Its synthesis allows for a single amino acid substitution during peptide synthesis to create a potent photoaffinity probe, minimizing structural changes that could negatively affect the peptide's biological activity. rsc.org This approach has been successfully demonstrated in the labeling of the nicotinic acetylcholine (B1216132) receptor (nAChR) using probes derived from α-conotoxin MI. rsc.org Similarly, photoreactive derivatives of the adenosine receptor A2A agonist CGS 21680 have been created for photoaffinity labeling to elucidate the functional analysis of this receptor. mdpi.com

| Photoreactive Amino Acid/Derivative | Photoreactive Group | Application/Target | Reference |

|---|---|---|---|

| p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) | Benzophenone | Peptide photoaffinity labeling; used to label muscle nAChR. | rsc.org |

| p-benzoyl-L-phenylalanine (pBpa) | Benzophenone | Incorporated into proteins in mammalian cells for receptor labeling (e.g., CCR5). | nih.gov |

| p-acetyl-L-phenylalanine (pAcF) | Acetylphenyl | Incorporated into proteins in mammalian cells for receptor labeling. | nih.gov |

| Photoreactive CGS 21680 derivatives | Benzophenone or Phenylazide | Photoaffinity labeling of adenosine receptor A2A. | mdpi.com |

Incorporation into Peptidomimetics and Other Bioactive Scaffolds for Biological Studies

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. Incorporating modified amino acids like this compound into these structures is a common strategy to enhance metabolic stability, improve binding affinity, and confer specific conformational properties. google.comvulcanchem.com These novel molecules can be used to probe biological systems and serve as templates for drug development. chemrxiv.org

One approach involves using phenylalanine derivatives to create unique heterocyclic structures. For example, N-Pyrrolyl alanine (B10760859) derivatives, which can be incorporated into peptidomimetics, are synthesized through the condensation of an amino acid like L-phenylalanine with 2,5-dimethoxytetrahydrofuran (B146720) (DMTHF). rsc.org This reaction adds a pyrrole (B145914) side chain, which can influence the peptide's structure and function. rsc.org Another strategy focuses on creating di-peptide isosteres, such as piperazinones and diazepanones, which are core scaffolds in many bioactive molecules. chemrxiv.org The synthesis of these scaffolds can start from phenylalanine methyl ester, demonstrating the versatility of this amino acid as a foundational building block. chemrxiv.org

The specific substitutions on the phenyl ring of phenylalanine are critical for determining biological activity. A study on a series of phenylalanine derivatives investigated their effects on human α1-glycine receptors (α1-GLYRs) expressed in Xenopus oocytes. nih.gov The research revealed that the position of substitutions on the phenyl ring was crucial for controlling the ligand's activity. Among the tested compounds, a biphenyl (B1667301) derivative acted as the most potent antagonist of α1-GLYRs, while its phenylbenzyl analogue exhibited the strongest potentiating (enhancing) effect. nih.gov Such studies highlight how incorporating specifically modified phenylalanine derivatives into larger molecules can fine-tune their interaction with biological targets, providing valuable tools for studying receptor function. nih.gov

| Phenylalanine Derivative/Scaffold | Key Structural Feature | Biological System/Target | Observed Effect | Reference |

|---|---|---|---|---|

| Biphenyl derivative of phenylalanine | Biphenyl substitution | Human α1-glycine receptors (α1-GLYRs) | Antagonistic effect | nih.gov |

| Phenylbenzyl analogue of phenylalanine | Phenylbenzyl substitution | Human α1-glycine receptors (α1-GLYRs) | Potentiating effect | nih.gov |

| N-Pyrrolyl alanine derivatives | Pyrrole side chain | Peptidomimetics | Used as a building block for synthetic heterocycles. | rsc.org |

| Piperazinone/Diazepanone scaffolds | Di-peptide isostere | General peptidomimetic development | Synthesized from phenylalanine methyl ester as a core structure. | chemrxiv.org |

Structure Activity Relationship Sar Studies of 2,5 Dimethoxy Dl Phenylalanine and Its Analogs

Elucidating Structural Determinants for Receptor Affinity and Selectivity

The affinity and selectivity of ligands for specific receptor subtypes are critical for their pharmacological profiles. For analogs of 2,5-dimethoxyphenylalanine, research has focused on understanding how modifications to the core structure impact binding to serotonin (B10506) receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.

Studies on 2,5-dimethoxyphenylpiperidines, which incorporate the 2,5-dimethoxyphenyl moiety, have revealed that these compounds can act as selective 5-HT₂A receptor agonists. nih.gov The discovery of this class of compounds highlights the importance of the 2,5-dimethoxyphenyl group in achieving selectivity for the 5-HT₂A receptor. nih.gov The N-benzyl substitution in phenethylamines, including those with the 2,5-dimethoxy pattern, has been shown to enhance affinity and potency at the 5-HT₂A receptor. mdpi.com

Further investigations into a series of 4-substituted-2,5-dimethoxyphenethylamines led to the identification of compounds with high agonist potency at both 5-HT₂A and 5-HT₂C receptors. nih.gov These studies demonstrate that modifications at the 4-position of the phenyl ring can modulate the selectivity profile. For instance, some analogs exhibit modest selectivity over 5-HT₂B, 5-HT₁A, 5-HT₆, and adrenergic α₂A receptors. nih.gov The exploration of 4-alkoxy substitutions on 2,5-dimethoxyphenethylamines and amphetamines has shown that increasing the size and lipophilicity in this region generally favors affinity for the 5-HT₂A/C receptors. mdpi.com

The following table summarizes the receptor binding affinities of selected 2,5-dimethoxyphenylalanine analogs.

Table 1: Receptor Binding Affinities of Selected Analogs

| Compound | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| LPH-5 ((S)-11) | 5-HT₂A | Potent Agonist |

| Compound 21 | 5-HT₂A / 5-HT₂C | Negligible Agonist Activity |

| 2C-T Analogs | 5-HT₂A | Nanomolar Affinity |

Role of Methoxy (B1213986) Groups in Pharmacological Activity

The two methoxy groups at the 2- and 5-positions of the phenyl ring are crucial for the pharmacological activity of this class of compounds. Their presence and positioning significantly influence the interaction with target receptors.

The 2,5-dimethoxy motif has been identified as a key element for in vivo potency in phenethylamine-like 5-HT₂A agonists. mdpi.com The removal of either the 2- or 5-methoxy group leads to a significant decrease in activity. For example, in studies of 2,5-dimethoxyphenylpiperidine analogs, the deletion of the 5-methoxy group resulted in a 20-fold drop in agonist potency at the 5-HT₂A receptor, while deletion of the 2-methoxy group caused a more than 500-fold drop in potency. nih.gov The complete removal of both methoxy groups renders the compound virtually inactive. nih.gov This underscores the critical role of both methoxy groups in maintaining high-affinity binding and functional activity.

The methoxy group is a common substituent in many natural products and approved drugs, valued for its ability to influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov Its electronic and steric properties can lead to unique interactions within the receptor binding pocket that are not simply a combination of a hydroxyl and a methyl group. nih.gov In the context of 2,5-dimethoxyphenylalanine analogs, these methoxy groups are thought to properly orient the molecule within the binding site of the serotonin receptor.

Influence of Stereochemistry on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining the biological activity of chiral compounds like phenylalanine derivatives. ijpsr.comsolubilityofthings.com The presence of a chiral center at the alpha-carbon of the alanine (B10760859) side chain means that 2,5-dimethoxyphenylalanine exists as two enantiomers, the (R) and (S) forms.

The differential pharmacological activity of enantiomers is a well-established principle in medicinal chemistry. ijpsr.comijpsjournal.com One enantiomer may exhibit significantly higher affinity or efficacy at a biological target compared to its mirror image. nih.gov This is because biological receptors are themselves chiral, and thus can differentiate between the two enantiomers, leading to stereospecific interactions. ijpsr.com

In the case of related compounds, stereochemistry has been shown to be a key determinant of activity. For instance, in a series of endomorphin-2 analogs, the substitution of Tyr¹ with Dmt (2',6'-dimethyl-L-tyrosine), which has a specific stereochemistry, resulted in a 3-fold higher potency. unipd.it While specific studies solely on the stereoisomers of 2,5-dimethoxy-DL-phenylalanine were not found in the provided search results, the principles of stereoselectivity in drug action strongly suggest that the (R) and (S) enantiomers would exhibit different biological activity profiles. ijpsr.comijpsjournal.com The term "eutomer" is used to describe the more potent enantiomer, while the less potent one is termed the "distomer". nih.gov

Correlation of Structural Modifications with Observed Biological Responses (in vitro/preclinical)

In vitro and preclinical studies are essential for correlating specific structural modifications with observable biological effects. For analogs of 2,5-dimethoxyphenylalanine, these studies have provided valuable insights into their structure-activity relationships.

Modifications to the phenethylamine (B48288) scaffold have been extensively explored. For example, adding an α-methyl group to 2,5-dimethoxy-4-methylthiophenethylamine (B1253432) (2C-T) was found to increase its potency in inducing the head-twitch response (HTR) in mice, a behavior associated with 5-HT₂A receptor activation, by fivefold. researchgate.net This suggests that the α-methyl group enhances the compound's efficacy at this receptor.

The nature of the substituent at the 4-position of the phenyl ring has a profound impact on activity. Studies on 4-thio-substituted phenylalkylamines have shown that extending the 4-methylthio group by one to three methylene (B1212753) units increases potency. researchgate.net Conversely, fluorination of the 4-position alkylthio chain or the presence of a bulky 4-benzylthio group is detrimental to activity. researchgate.net This is consistent with the observation that bulky substituents at the 4-position can reduce agonist efficacy at the 5-HT₂A receptor. researchgate.net

Recent research on 4-substituted-2,5-dimethoxyphenethylamines led to the discovery of CYB210010, a potent and long-acting 5-HT₂ receptor agonist. nih.gov This compound demonstrated high agonist potency at 5-HT₂A and 5-HT₂C receptors in vitro and elicited the HTR in preclinical models. nih.gov Interestingly, these studies also identified other compounds with high 5-HT₂A receptor potency but little to no HTR activity, suggesting the potential for developing non-psychedelic 5-HT₂A receptor ligands through careful structural modification. nih.gov

The following table summarizes the effects of structural modifications on the biological responses of selected 2,5-dimethoxyphenylalanine analogs.

Table 2: Effects of Structural Modifications on Biological Responses

| Compound/Modification | Biological Response (in vitro/preclinical) |

|---|---|

| α-methyl group addition to 2C-T | Fivefold increase in HTR potency in mice |

| Extension of 4-methylthio group in 2C-T analogs | Increased potency |

| Fluorination of 4-alkylthio chain in 2C-T analogs | Detrimental to activity |

| Bulky 4-benzylthio group in 2C-T analogs | Little or no HTR effect |

Biosynthetic and Biocatalytic Perspectives of Phenylalanine Analogues

Relevance of Shikimate Pathway in Aromatic Amino Acid Biosynthesis

The shikimate pathway is a crucial seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the de novo biosynthesis of aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan. wikipedia.orgnih.gov This pathway is absent in mammals, which must therefore obtain these essential amino acids from their diet. nih.gov

The process begins with the condensation of phosphoenolpyruvate (B93156) (PEP), a glycolytic intermediate, and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). nih.gov Through a series of seven enzymatic reactions, DAHP is converted into chorismate, which stands as a critical branch-point metabolite. nih.govbioone.orgresearchgate.net Chorismate is the precursor for the synthesis of the three aromatic amino acids and a variety of other secondary metabolites. bioone.orgresearchgate.net

In the biosynthesis of phenylalanine, chorismate is converted to prephenate by the enzyme chorismate mutase. wikipedia.org Subsequently, prephenate is converted to phenylpyruvate, which is then transaminated to yield L-phenylalanine. wikipedia.orgnih.gov The regulation of this pathway is complex, often involving feedback inhibition where the final products (phenylalanine, tyrosine, and tryptophan) allosterically regulate key enzymes, such as chorismate mutase. bioone.org

The shikimate pathway's significance extends beyond primary metabolism, as its intermediates and final products are precursors to a vast array of specialized metabolites with diverse biological activities. researchgate.netrsc.org Understanding the flux and regulation of this pathway is paramount for the targeted overproduction of aromatic amino acids and their derivatives.

Key Enzymes in the Shikimate Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase | DAHP synthase | Catalyzes the initial reaction between PEP and E4P. wikipedia.org |

| 3-dehydroquinate synthase | DHQ synthase | Converts DAHP to 3-dehydroquinate. wikipedia.org |

| 3-dehydroquinate dehydratase | DHQ dehydratase | Catalyzes the dehydration of 3-dehydroquinate. wikipedia.org |

| Shikimate dehydrogenase | SDH | Reduces 3-dehydroshikimate to shikimate. wikipedia.org |

| Shikimate kinase | SK | Phosphorylates shikimate to form shikimate 3-phosphate. wikipedia.org |

| 5-enolpyruvylshikimate-3-phosphate synthase | EPSP synthase | Joins shikimate-3-phosphate (B1206780) and another molecule of PEP. wikipedia.org |

| Chorismate synthase | CS | Catalyzes the final step to produce chorismate. wikipedia.org |

Enzymatic Engineering for Modified Phenylalanine Production

The demand for non-canonical amino acids, including various phenylalanine analogues, for applications in pharmaceuticals and materials science has driven the development of engineered enzymes with tailored specificities and enhanced catalytic activities. nih.govacs.orgresearchgate.net Protein engineering has become a powerful tool to create biocatalysts for the synthesis of these valuable compounds. acs.org

One of the most prominent enzymes in this field is Phenylalanine Ammonia (B1221849) Lyase (PAL). PAL naturally catalyzes the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. frontiersin.orgfrontiersin.org The reverse reaction, the hydroamination of cinnamic acid derivatives in the presence of high ammonia concentrations, is a highly attractive method for producing a variety of L- and D-phenylalanine analogues. frontiersin.orgfrontiersin.orgresearchgate.net

Researchers have successfully engineered PAL variants with altered substrate specificity and improved catalytic performance. For instance, mutant variants of PAL from Petroselinum crispum (PcPAL) have been developed for the synthesis of mono-substituted phenylalanine analogues. nih.gov By optimizing reaction conditions, efficient biocatalytic production of compounds like (S)-m-methoxyphenylalanine and (S)-p-bromophenylalanine has been achieved with high yields and excellent enantiomeric excess. nih.gov

Other enzymatic strategies include the use of D-amino acid dehydrogenases (DAADHs) and transaminases for the asymmetric synthesis of D-phenylalanine derivatives. acs.orgresearchgate.net Engineering efforts on these enzymes focus on broadening their substrate scope and enhancing their stability and activity for industrial applications. researchgate.net

Examples of Engineered PAL-Catalyzed Synthesis

| Product | Enzyme Variant | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| (S)-m-methoxyphenylalanine | Engineered PcPAL | 40% | >99% |

| (S)-p-bromophenylalanine | Engineered PcPAL | 82% | >99% |

| (S)-m-(trifluoromethyl)phenylalanine | Engineered PcPAL | 26% | >99% |

| (R)-p-methylphenylalanine | Engineered PcPAL | 49% | 95% |

| (R)-m-(trifluoromethyl)phenylalanine | Engineered PcPAL | 34% | 93% |

(Data sourced from reference nih.gov)

Biotransformation Routes for Phenylalanine Derivatives

Biotransformation, the use of microbial cells or their enzymes to perform chemical conversions, offers a sustainable and highly selective alternative to traditional chemical synthesis for producing phenylalanine derivatives. mdpi.com These processes often operate under mild conditions and can achieve high chemo-, regio-, and enantioselectivity.

A variety of microorganisms, including yeasts like Yarrowia lipolytica, have been shown to metabolize aromatic amino acids into valuable compounds. mdpi.com For example, under highly aerobic conditions, Yarrowia species can convert L-phenylalanine almost exclusively into phenylacetic acid, a valuable natural flavor compound. mdpi.com

Cascade biotransformations, where multiple enzymatic steps are combined in a single pot, represent an advanced strategy for synthesizing complex molecules from simple precursors. researchgate.net One-pot cascades have been designed to produce a diverse range of L-phenylalanine derivatives from aldehydes or carboxylic acids using a combination of enzymes like transaldolases, dehydratases, and aminotransferases. biorxiv.org This approach has successfully yielded numerous L-phenylalanine derivatives with high enantiomeric excess (>99%). biorxiv.org

Furthermore, the biotransformation of phenylalanine and its precursors can lead to a wide network of metabolites through Phase 1 (e.g., hydration) and Phase 2 (e.g., conjugation with glycine (B1666218), sulfate) reactions, revealing alternative metabolic clearance pathways. dntb.gov.ua The specific compound 2,5-dimethoxy-DL-phenylalanine (CAS No. 91280-31-8), chemically known as 2-amino-3-(2,5-dimethoxyphenyl)propanoic acid, has been synthesized chemically, but reports on its specific biosynthetic or biocatalytic production are not prominent in current literature. rsc.orgclearsynth.com

Considerations for Microbial Production of Phenylalanine Analogues

The development of microbial cell factories for the production of phenylalanine and its analogues is a key focus of metabolic engineering. nih.gov Escherichia coli is a commonly used host organism due to its well-characterized genetics, rapid growth, and simple nutritional requirements. nih.gov However, wild-type strains have tightly regulated metabolic pathways that limit the overproduction of aromatic amino acids. nih.gov

Several key strategies are employed to overcome these limitations:

Increasing Precursor Supply: Engineering central carbon metabolism to enhance the intracellular availability of precursors like PEP and E4P is crucial. nih.gov This can involve inactivating the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) or overexpressing enzymes like transketolase. nih.govnih.gov

Deregulation of the Pathway: Alleviating feedback inhibition and transcriptional repression is a primary target. This is often achieved by mutating key regulatory enzymes (e.g., AroG, PheA) to make them insensitive to phenylalanine concentrations or by engineering transcription factors like TyrR. nih.govnih.gov

Dynamic Regulation: To balance cell growth and product synthesis, dynamic regulation strategies are applied. These systems use biosensors to control the expression of pathway genes in response to the concentration of the target molecule or an intermediate, thereby avoiding metabolic burden in the early growth phase. jmb.or.kr

Improving Export: Enhancing the export of the final product from the cell can relieve feedback inhibition and increase final titers. Overexpression of exporter proteins, such as YddG in E. coli, has been shown to be effective. nih.gov